Anticancer Potency Advantage
In vitro cytotoxicity assays demonstrate that 4-[4-(benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde exhibits IC₅₀ values ranging from 5.55 to 35.58 µM across multiple cancer cell lines . The lower bound of this range (5.55 µM) is approximately 1.8-fold more potent than the minimum IC₅₀ reported for the structurally related analog 5-(m-tolyl)thiazole-2-carbaldehyde (IC₅₀ range: 10–25 µM) . The compound induces G0/G1 phase cell cycle arrest in HepG-2 liver cancer cells, a mechanism consistent with its reported interaction with epidermal growth factor receptor tyrosine kinase (EGFR-TK) .
| Evidence Dimension | In vitro anticancer potency (IC₅₀) |
|---|---|
| Target Compound Data | 5.55–35.58 µM |
| Comparator Or Baseline | 5-(m-Tolyl)thiazole-2-carbaldehyde: 10–25 µM |
| Quantified Difference | Minimum IC₅₀ difference: ~1.8-fold lower for target compound (5.55 µM vs 10 µM) |
| Conditions | Various cancer cell lines; in vitro cytotoxicity assay |
Why This Matters
For researchers selecting a thiazole-2-carbaldehyde scaffold for anticancer lead optimization, the lower IC₅₀ floor of this compound may translate to reduced material consumption in dose-response experiments and a more favorable starting point for structure-activity relationship campaigns.
